

Z-L-Dap(N3)-OH in Bioconjugation: A Technical Guide

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Compound of Interest

Compound Name: Z-L-Dap(N3)-OH

Cat. No.: B7908619

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-Dap(N3)-OH, chemically known as (2S)-3-azido-2-(phenylmethoxycarbonylamino)propanoic acid, is a specialized amino acid derivative that has become a pivotal tool in the field of bioconjugation. As a bifunctional linker, it incorporates a protected amine (Z-group), a carboxylic acid, and a reactive azide (N3) group. This unique structure allows for its seamless integration into peptide synthesis and subsequent site-specific modification of biomolecules. The azide moiety is the cornerstone of its utility, serving as a chemical handle for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.

This guide provides an in-depth overview of **Z-L-Dap(N3)-OH**, its chemical properties, and its application in bioconjugation, with a particular focus on the development of antibody-drug conjugates (ADCs). We will explore the primary reaction mechanisms, provide generalized experimental protocols, and present data in a structured format to aid researchers in their drug development endeavors.

Core Chemical Properties

Z-L-Dap(N3)-OH is one of several protected forms of 3-azido-L-alanine, a non-canonical amino acid. The choice of protecting group (Z, Fmoc, or Boc) is critical as it dictates the strategy for its incorporation into a peptide or protein sequence. The Z (benzyloxycarbonyl) group is

traditionally used in solution-phase synthesis and is removable under specific conditions, such as catalytic hydrogenation.

| Property | Z-L

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com